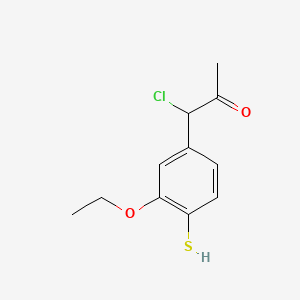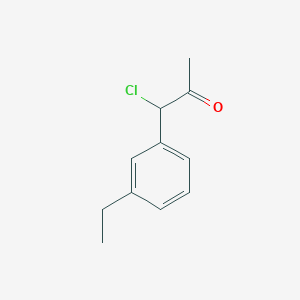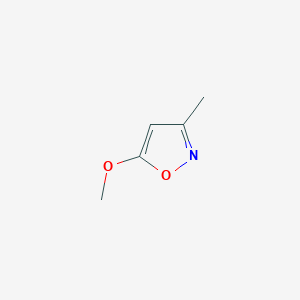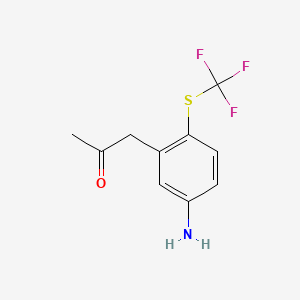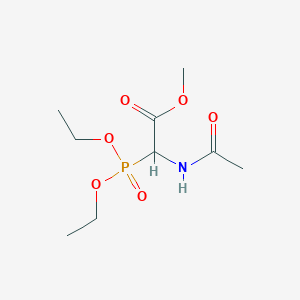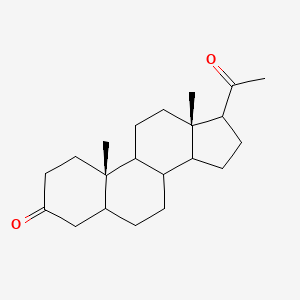
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is an organic compound characterized by the presence of a bromobenzylidene group attached to a dimethoxyethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine typically involves the condensation reaction between 4-bromobenzaldehyde and 2,2-dimethoxyethanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of this compound can yield products such as bromobenzaldehyde derivatives.
Reduction: Reduction can produce (E)-N-(4-bromobenzyl)-2,2-dimethoxyethanamine.
Substitution: Substitution reactions can lead to the formation of various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form specific interactions with active sites, while the dimethoxyethanamine moiety can influence the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(4-bromobenzylidene)-1-benzofuran-2-carbohydrazide
- 2-[(E)-(4-Bromobenzylidene)amino]benzonitrile
- 2-[(E)-(4-Bromobenzylidene)amino]benzenethiol
Uniqueness
(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is unique due to the presence of the dimethoxyethanamine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research applications to explore new chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
1009309-65-2 |
|---|---|
Molekularformel |
C11H14BrNO2 |
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3 |
InChI-Schlüssel |
ILGOOXRFTJHHQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CN=CC1=CC=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



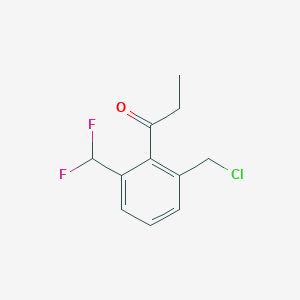
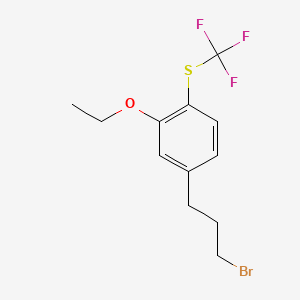
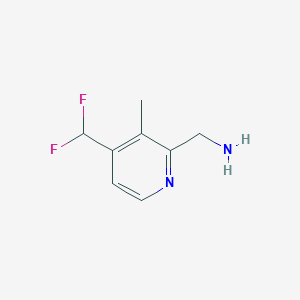
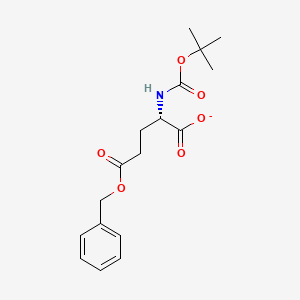
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
